Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate
Description
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is a sulfonamide derivative characterized by a benzoate ester core linked to a 3-nitrophenylsulfonamide group. The 3-nitro substituent on the phenyl ring may enhance electron-withdrawing effects, impacting reactivity and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-5-7-11(8-6-10)15-23(20,21)13-4-2-3-12(9-13)16(18)19/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFQOUNCDDZSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The sulfonylamino group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Hydrogen peroxide (H₂O₂)
Major Products Formed
Scientific Research Applications
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate has diverse applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as a building block for more complex molecules in organic synthesis, facilitating the creation of novel compounds for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The sulfonylamino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Structural Differences :
- Ester Group : SABA1 features an ethyl ester (vs. methyl in the target compound), which may confer higher lipophilicity .
- Substituents : SABA1 incorporates a 2-chloro-5-(phenylcarbamoyl)phenyl sulfonamide group, contrasting with the simpler 3-nitrophenyl group in the target compound.
Biological Activity : - SABA1 exhibits a MIC (Minimum Inhibitory Concentration) of 0.45–0.9 mM against E. coli (efflux-compromised strains), attributed to its bulky carbamoyl substituent enhancing target binding .
Ethyl 4-(Sulfooxy)benzoate
Structural Differences :
- Sulfonate vs. Sulfonamide : This compound replaces the sulfonamide linkage with a sulfonate ester, drastically altering hydrogen-bonding capacity and acidity .
Applications : - Found in natural sources (e.g., bamboo shoots), ethyl 4-(sulfooxy)benzoate is studied for antioxidant properties, unlike synthetic sulfonamides like the target compound .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid
Structural Differences :
- Cyclohexane Carboxylic Acid vs.
- Naphthalene vs.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate is a compound of significant interest due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and pharmacology.
Structural Overview
This compound is characterized by the following molecular structure:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Methyl ester group
- Sulfonylamino moiety
- Nitro group on the phenyl ring
These functional groups contribute to its reactivity and affinity for biological targets, making it a candidate for enzyme inhibition studies and other therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It interacts with the active sites of various enzymes, leading to the modulation of enzymatic activity. The nitrophenyl group enhances the binding affinity towards these enzymes, facilitating effective inhibition.
-
Mechanism of Action :
- The compound binds to enzyme active sites through hydrogen bonding and π-π interactions.
- It may stabilize charged intermediates during enzymatic reactions, altering the rate-determining steps in enzymatic hydrolysis processes.
-
Case Studies :
- A study involving the hydrolysis of nitrophenyl benzoate esters showed that this compound significantly influenced the catalytic mechanisms of enzymes such as trypsin and lipase. The results indicated a change in reaction kinetics based on substrate electronic effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate | Contains an ethyl group instead of a methyl group | Different electronic properties due to ethyl substitution |
| Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate | Contains a methyl group on the phenyl ring | Variations in steric hindrance affecting reactivity |
| Methyl 3,4-di{[(4-methylphenyl)sulfonyl]amino}benzoate | Contains two sulfonamide groups | Increased potential for multiple interactions |
This compound stands out due to its nitro substituent, which enhances both its reactivity and potential as an enzyme inhibitor compared to analogs lacking this feature.
Applications in Research and Industry
This compound has diverse applications across several fields:
-
Pharmaceutical Development :
- It serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
- Its inhibitory properties make it a candidate for developing new therapeutic agents against various diseases.
-
Materials Science :
- The compound's unique structure can be utilized in creating new materials with specific properties, such as polymers or coatings that require enhanced chemical stability or reactivity.
-
Organic Synthesis :
- It acts as a building block for more complex molecules, facilitating the creation of novel compounds for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
